2-Methyltridecane
Overview
Description
2-Methyltridecane is an organic compound with the chemical formula C₁₄H₃₀ . It is a branched alkane and an isomer of tetradecane. This compound is characterized by a methyl group attached to the second carbon of a tridecane chain. It is a colorless liquid at room temperature and is primarily used in scientific research and industrial applications.
Scientific Research Applications
2-Methyltridecane has several applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Industry: It can be used as a solvent or intermediate in the synthesis of other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyltridecane can be synthesized through several methods:
Reduction of 2,2-dimethyl-3-decylthiirane: This method involves the reduction of 2,2-dimethyl-3-decylthiirane to produce this compound.
Reduction of 2-iodo-2-methyltridecane: Metallic lanthanum in tetrahydrofuran can reduce 2-iodo-2-methyltridecane to this compound.
Hydrogenation of 13-bromo-2-methyldecan-2-ol: This reaction, catalyzed by Raney nickel, involves adding hydrogen to 13-bromo-2-methyldecan-2-ol to produce this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
2-Methyltridecane, being a saturated hydrocarbon, primarily undergoes reactions typical of alkanes:
Oxidation: Alkanes can undergo combustion in the presence of oxygen to produce carbon dioxide and water. Controlled oxidation can lead to the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: As mentioned in the preparation methods, reduction reactions can be used to synthesize this compound from various precursors.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under specific conditions, leading to the formation of halogenated derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Oxygen, potassium permanganate, or chromium trioxide.
Reducing agents: Metallic lanthanum, hydrogen gas with catalysts like Raney nickel.
Halogenating agents: Chlorine or bromine under UV light or heat.
Mechanism of Action
The mechanism of action of 2-Methyltridecane is not well-studied due to its relatively inert nature as an alkane. its role as a metabolite in cancer metabolism suggests it may be involved in specific biochemical pathways in humans . Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
2-Methyltridecane can be compared with other similar compounds, such as:
Tetradecane: An unbranched isomer with the same molecular formula but different structural arrangement.
2-Methylundecane: Another branched alkane with a shorter carbon chain.
2-Methyldodecane: Similar structure but with one less carbon atom.
The uniqueness of this compound lies in its specific branching and chain length, which can influence its physical and chemical properties compared to its isomers and homologs.
Properties
IUPAC Name |
2-methyltridecane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30/c1-4-5-6-7-8-9-10-11-12-13-14(2)3/h14H,4-13H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBFZKZYIPBBTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30166027 | |
Record name | 2-Methyltridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1560-96-9 | |
Record name | 2-Methyltridecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1560-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyltridecane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001560969 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Methyltridecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30166027 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLTRIDECANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UNR6OUH0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 2-methyltridecane | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0062732 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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